molecular formula C7H11Cl2N3O2 B1458721 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride CAS No. 1965309-84-5

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride

Cat. No. B1458721
M. Wt: 240.08 g/mol
InChI Key: HRAIKBAKKZMNPV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1965309-84-5 . It has a molecular weight of 240.09 and is an off-white solid .


Synthesis Analysis

The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is an off-white solid . The InChI code is 1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H , and the molecular weight is 240.09 .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in various synthetic chemistry studies, demonstrating its versatility as a precursor for the synthesis of diverse heterocyclic compounds. For example, a study explored the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides through condensation reactions, highlighting the compound's role in creating molecules with potential antimicrobial activities (B. Jyothi & N. Madhavi, 2019).

Antimicrobial Activity

  • The antimicrobial potential of derivatives synthesized from 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride has been a subject of research. Compounds derived from this chemical have shown promising antimicrobial properties, which could lead to the development of new antibacterial agents (B. Jyothi & N. Madhavi, 2019).

Biological Evaluation

  • Research into the biological evaluation of tetrahydro-imidazo[1,2-a]pyrazine derivatives has been conducted, with studies focusing on their antioxidant and anti-diabetic activities. This research outlines the potential therapeutic applications of these compounds in treating oxidative stress and diabetes (G. Prashanthi et al., 2016).

Theoretical and Mechanistic Studies

  • Theoretical studies have also been carried out to understand the mechanisms underlying the formation of imidazo[1,2-a]pyrazine derivatives. These studies provide insights into the chemical reactions and processes involved in synthesizing these compounds, contributing to the advancement of synthetic methodologies (F. F. Contreras‐Torres & V. Basiuk, 2006).

Drug Development Applications

  • Imidazo[1,2-a]pyrazine derivatives, including those related to 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride, have been explored for their potential in drug development due to their biological activities. These studies emphasize the compound's significance in medicinal chemistry and its contributions to developing new therapeutic agents (Richa Goel et al., 2015).

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;;/h4,8H,1-3H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAIKBAKKZMNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Reactant of Route 3
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Reactant of Route 4
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Reactant of Route 5
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride
Reactant of Route 6
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride

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